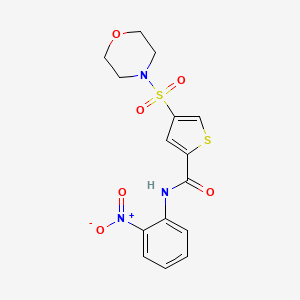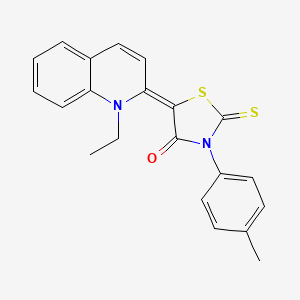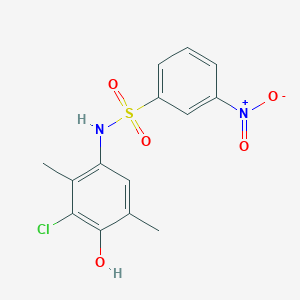
4-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)-2-thiophenecarboxamide
Overview
Description
4-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)-2-thiophenecarboxamide, also known as WZ4003, is a small molecule inhibitor that targets the oncogenic tyrosine kinase, BCR-ABL1. This compound has been widely studied for its potential application in cancer therapy due to its ability to selectively inhibit cancer cells without affecting normal cells.
Mechanism of Action
The mechanism of action of 4-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)-2-thiophenecarboxamide involves the selective inhibition of BCR-ABL1 kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, without affecting normal cells. This is due to its ability to selectively inhibit BCR-ABL1 kinase activity, which is overexpressed in cancer cells. This compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)-2-thiophenecarboxamide in lab experiments include its high selectivity for cancer cells, its ability to induce apoptosis in cancer cells, and its potential for use in cancer therapy. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential for off-target effects.
Future Directions
For research on 4-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)-2-thiophenecarboxamide include the optimization of its synthesis and formulation, the development of new analogs with improved potency and selectivity, and the evaluation of its efficacy in preclinical and clinical trials. Other potential applications for this compound include its use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Scientific Research Applications
4-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit BCR-ABL1 kinase activity, which is a key driver of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound has also been shown to inhibit the growth of other cancer cell lines, including lung cancer and breast cancer.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S2/c19-15(16-12-3-1-2-4-13(12)18(20)21)14-9-11(10-25-14)26(22,23)17-5-7-24-8-6-17/h1-4,9-10H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLEMGBCYUKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3963583.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3963588.png)
![diallyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3963593.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3963601.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963620.png)
![3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963628.png)

![methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3963640.png)
![3-hydroxy-1-methyl-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3963642.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3963643.png)
![1-(4-fluorobenzoyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-azepanone](/img/structure/B3963656.png)


